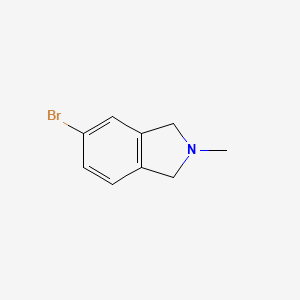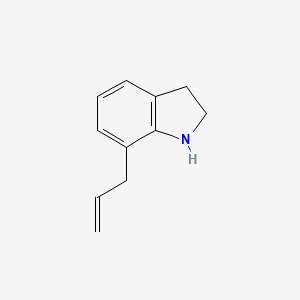
7-烯丙基吲哚
描述
Synthesis Analysis
The synthesis of 7-Allylindoline can be achieved through a process known as the amino-Claisen rearrangement . This process involves the use of Zinc chloride (ZnCl2) and N,N-dimethylformamide, which efficiently catalyze the rearrangement of N-allylindolines to 7-allylindolines . The rearrangement is influenced by the stereoelectronic effects of substituents present in 1-N-allylindolines .Molecular Structure Analysis
The molecular structure of 7-Allylindoline is influenced by the stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups .Chemical Reactions Analysis
The chemical reactions involving 7-Allylindoline are influenced by several factors. For instance, the rearrangement process is influenced by the stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups .科学研究应用
合成和化学性质
合成应用:7-烯丙基吲哚啉是设计具有生物活性的分子库的宝贵合成子。由 Jain (2019) 进行的一项研究突出了它们通过路易斯酸催化的氨基-克莱森重排的合成,展示了氯化锌-N,N-二甲基甲酰胺体系催化此过程的效率。
抗肿瘤剂:涉及 7-烯丙基吲哚啉作为关键中间体的霉酚酸的吲哚类似物已显示出作为抗肿瘤剂的潜力。Lai 和 Anderson (2000) 通过涉及 7-烯丙基吲哚啉的合成开发了新型吲哚类似物,并注意到其中一种类似物具有显着的抗肿瘤活性 (Lai & Anderson, 2000)。
光致变色性质和材料应用:Kagawa 等人 (2014) 合成了源自 3-烯丙基-3H-吲哚(包括 7-烯丙基吲哚啉)的新型螺并苯并吡喃,以评估其光致变色性质。他们的研究表明在创建新型光可切换材料中具有潜在应用 (Kagawa, Takabatake & Masuda, 2014)。
铝配合物中的光致发光:Duann 等人 (2003) 研究了三(7-取代-8-羟基喹啉)铝配合物(包括 7-烯丙基吲哚啉衍生物)的光致发光。他们发现不同溶剂中的发射波长发生显着偏移,表明在光致发光材料中的应用 (Duann, Liao, Guo & Chang, 2003)。
金属离子检测的化学传感器:Jiang 等人 (2020) 的一项研究利用 7-烯丙基喹啉-8-醇(一种 7-烯丙基吲哚啉衍生物)创建了双通道化学传感器。该传感器显示出选择性荧光检测 Hg2+ 和比色识别 Cu2+ 的潜力,表明在环境监测和分析化学中的应用 (Jiang et al., 2020)。
作用机制
Target of Action
It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries . This suggests that they may interact with a variety of biological targets, depending on the specific functional groups attached to the 7-Allylindoline core.
Mode of Action
The mode of action of 7-Allylindoline involves a Lewis acid-catalyzed amino-Claisen rearrangement . This rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups . The regioselectivity of the process is governed by the substitution pattern on the allyl moiety in 1-N-allylindoline as well as the catalyst loading in the reaction system .
Biochemical Pathways
The compound is synthesized via a lewis acid-catalyzed amino-claisen rearrangement , which is a type of carbon-carbon bond-forming reaction. This suggests that 7-Allylindoline could potentially influence pathways involving carbon-carbon bond formation or rearrangement.
Result of Action
It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries , suggesting that they may have diverse effects depending on the specific functional groups attached to the 7-Allylindoline core.
Action Environment
The action of 7-Allylindoline is influenced by several environmental factors. For instance, the amino-Claisen rearrangement of N-allylindolines to 7-allylindolines is influenced by the temperature and the presence of a Lewis acid catalyst . Additionally, the rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups .
属性
IUPAC Name |
7-prop-2-enyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h2-3,5-6,12H,1,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQLKFSZGNOWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)
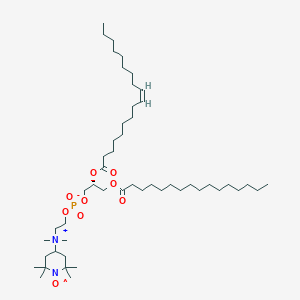
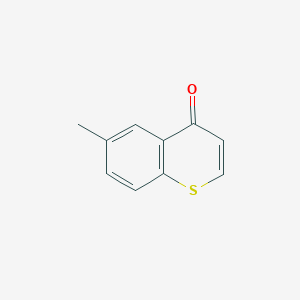
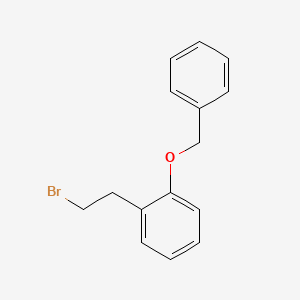
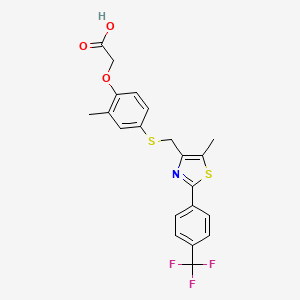
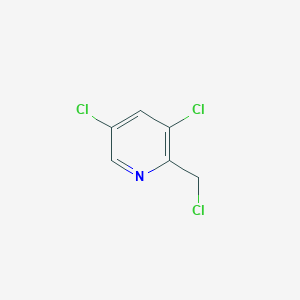
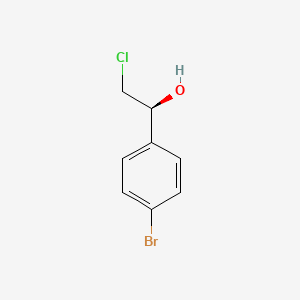

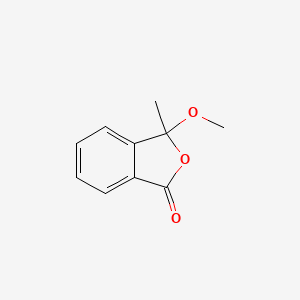
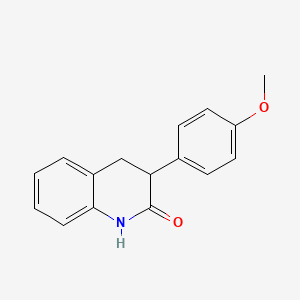
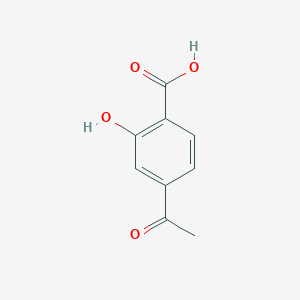
![N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B3079898.png)

